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Compound of Interest

Compound Name: Paraquat diiodide

CAS No.: 1983-60-4

Cat. No.: B155394

Get Quote

Introduction: The Chemical Nature of Paraquat
Diiodide
Paraquat diiodide (1,1'-dimethyl-4,4'-bipyridinium diiodide) is a complex, highly polar ionic

compound[1]. While the dichloride salt dominates commercial agricultural formulations, the

diiodide variant is heavily utilized in advanced analytical chemistry—often serving as a

precursor for stable isotope-labeled reference materials (e.g., Paraquat diiodide-D6)[2] and in

crystallographic studies where the heavy-atom effect of iodine is advantageous[3].

As an application scientist, understanding the behavior of this compound requires looking

beyond basic physical data. Its solid-state density (2.17 g/cm³) and high melting point (300 °C /

573 K) indicate a tightly packed crystalline lattice governed by strong electrostatic forces

between the bipyridinium dication and the bulky iodide counterions[1]. Consequently, its

solubility and stability are not static properties but dynamic responses to solvent dielectric

constants, pH, and redox potentials.
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Solubility Profile Across Solvent Classes
The dissolution of paraquat diiodide is fundamentally a thermodynamic competition between

its robust lattice energy and the solvation energy provided by the solvent. Because it is an ionic

salt, "like dissolves like" dictates that only solvents capable of forming strong ion-dipole

interactions can successfully disrupt the crystal lattice[1].

Polar Protic Solvents: Water is the optimal solvent. Its high dielectric constant (

) provides immense solvation energy, completely dissociating the dications and iodide
anions[1]. Methanol (

) also exhibits excellent solvation capacity and is the industry standard for preparing 1
mg/mL analytical stock solutions, as it offers better compatibility with downstream LC-MS
mobile phases[2].

Non-Polar Solvents: The compound is practically insoluble in non-polar organic solvents

(e.g., hexane, dichloromethane, acetone)[4]. These media lack the polarity required to

overcome the ionic bonds, leaving the crystal lattice intact[2].

Quantitative Solubility Data
The following table summarizes the solubility behavior of paraquat salts at 20 °C,

contextualized by solvent properties.
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Solvent

Dielectric Constant
(

)

Solubility (g/L)
Solvation Causality
& Mechanism

Water 80.1 ~620

High

enables complete

ionic dissociation and

hydration shell

formation[1].

Methanol 32.7 ~143

Moderate

; sufficient for ion-

dipole stabilization,

ideal for LC-MS

stocks[2][4].

Acetone 20.7 < 0.1

Insufficient polarity to

overcome the dense

diiodide lattice

energy[4].

Dichloromethane 8.9 < 0.1

Non-polar; incapable

of solvating the bulky

bipyridinium

dications[4].

Hexane 1.9 < 0.1

Completely non-polar;

negligible solvent-

solute interaction[4].

Stability Dynamics: Thermal, Photochemical, and
Redox
Paraquat diiodide is highly hygroscopic, readily absorbing atmospheric moisture which can

alter its apparent mass and hydration state[1]. Beyond moisture sensitivity, its stability profile is

governed by three primary pathways:
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Thermal & Hydrolytic Stability: The compound is thermally stable up to 300 °C, where it

decomposes rather than boiling[1]. In aqueous solutions, the bipyridinium core is highly

stable under acidic and neutral conditions. However, in strong alkaline media (pH > 9), it is

highly unstable and undergoes rapid degradation via ring cleavage[5].

Redox Behavior: The paraquat dication is a potent electron acceptor. It undergoes a

reversible, single-electron reduction to form a highly stable radical cation (PQ⁺•) at

approximately -0.45 V vs NHE[5]. This radical is stable in oxygen-free environments but

rapidly re-oxidizes in the presence of air. A further two-electron reduction yields a highly

reactive neutral species (PQ⁰)[5].

Photochemical Degradation: Exposure to UV light (<300 nm) excites the molecule, leading to

the breakdown of the pyridine rings into degradation products such as 1-methyl-4-

carboxypyridinium ion and methylamine.

Paraquat Dication (PQ²⁺)
Stable in Neutral/Acidic

Radical Cation (PQ⁺•)
Stable without O₂

 + e⁻ (Reduction)
-0.45V vs NHE

Photodegradation
Products

 UV Light (<300 nm)

Alkaline Degradation
(Ring Cleavage)

 pH > 9.0 - e⁻ (Oxidation)

Neutral Species (PQ⁰)
Highly Reactive

 + e⁻ (Reduction)  - e⁻ (Oxidation)
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Figure 1: Redox and degradation pathways of the paraquat dication under varying stressors.

Experimental Methodologies: Self-Validating
Protocols
To ensure rigorous E-E-A-T standards, the following protocols are designed with internal

controls to validate solubility and stability empirically. I have explicitly detailed the causality

behind the material choices to prevent common analytical errors.

Protocol A: Isothermal Gravimetric & LC-MS Solubility
Determination
Objective: To quantify the absolute solubility of paraquat diiodide in target solvent systems.

Causality Check: Isothermal shaking ensures thermodynamic equilibrium is reached,

preventing supersaturation artifacts. LC-MS is utilized for its high specificity, avoiding optical

interference from solvent impurities[2].

Preparation: Add an excess of paraquat diiodide (e.g., 500 mg) to 1 mL of the target solvent

in a 2 mL amber glass vial. Rationale: Amber glass prevents UV-induced photodegradation

during the extended assay period.

Equilibration: Seal the vials and place them in a thermostatic shaker at 25.0 ± 0.1 °C,

agitating at 200 rpm for 48 hours. Rationale: 48 hours guarantees the system transitions

from kinetic dissolution to true thermodynamic saturation.

Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet the

undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Rationale:

PTFE is strictly required over nylon or cellulose. Nylon contains amide linkages that can

engage in secondary interactions with the highly polar dication, leading to artificially low

solubility readings.

Dilution: Dilute the filtrate serially in methanol (acidified with 1% formic acid) to bring the

concentration within the linear dynamic range of the LC-MS (0.1 to 5 µg/mL)[2].
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Quantification: Analyze using a validated LC-MS method against a multi-point calibration

curve prepared from certified reference materials[6].

Protocol B: Forced Degradation Stability-Indicating
Assay
Objective: To determine the degradation kinetics of paraquat diiodide under oxidative,

photolytic, and alkaline stress.

Stock Solution: Prepare a 1 mg/mL stock solution of paraquat diiodide in HPLC-grade

water[2].

Alkaline Stress: Mix 1 mL of the stock with 1 mL of 0.1 M NaOH. Incubate at 25 °C. Pull

aliquots at 0, 1, 4, and 24 hours. Critical Step: Neutralize immediately with an equivalent

volume of 0.1 M HCl to quench the degradation reaction prior to injection.

Photolytic Stress: Expose 2 mL of the stock solution in a quartz cuvette to a UV-C lamp (254

nm) for 24 hours. Rationale: Standard borosilicate glass absorbs UV-C radiation, which

would falsely indicate photostability. Quartz is transparent to these wavelengths.

Analysis: Analyze all time-point samples via HPLC-UV (monitoring at 258 nm) to quantify

parent peak depletion.
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Figure 2: Self-validating experimental workflow for isothermal solubility determination.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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